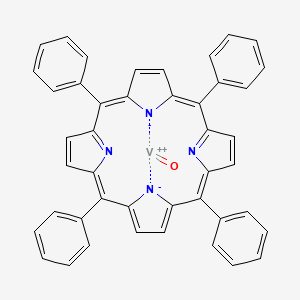

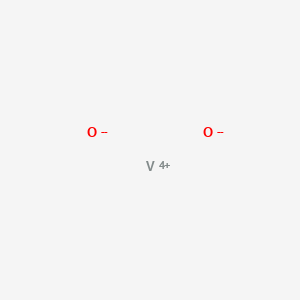

Vanadium(iv)oxide

描述

Vanadium(IV) oxide, also known as vanadium dioxide, is an inorganic compound with the formula VO2 . It is a dark blue solid . Vanadium(IV) dioxide is amphoteric, dissolving in non-oxidising acids to give the blue vanadyl ion, [VO]2+ and in alkali to give the brown [V4O9]2− ion, or at high pH [VO4]4− .

Synthesis Analysis

Vanadium Oxides are synthesized through various methods. One such method involves the self-assembly of small and reactive oxometalate precursors . Another method involves the action of oxalic acid, carbon, phosphorus, and sulfur dioxide after heating with equal molar ratio of vanadium pentoxide and vanadium trioxide .Molecular Structure Analysis

Vanadium(IV) oxide has a phase transition very close to room temperature (~68 °C (341 K)) . At temperatures below Tc = 340 K (67 °C), VO2 has a monoclinic crystal structure. Above Tc, the structure is tetragonal, like rutile TiO2 .Chemical Reactions Analysis

Vanadium(IV) oxide is known for its ability to change its oxidation state (oxidation number). The sulfur dioxide is oxidized to sulfur trioxide by the vanadium (V) oxide. In the process, the vanadium (V) oxide is reduced to vanadium (IV) oxide .Physical And Chemical Properties Analysis

Vanadium(IV) oxide has a molar mass of 82.94 g/mol and appears as a blue-black powder . It has a density of 4.571 g/cm3 (monoclinic) and 4.653 g/cm3 (tetragonal). Its melting point is 1,967 °C (2,240 K) . It is also characterized by its electrical resistivity, opacity, etc, which can change up several orders .科学研究应用

Geochemistry and Ecotoxicity : Vanadium, including vanadium(IV) oxide, is increasingly relevant due to its use in various industries and potential toxicity. It plays a significant role in biogeochemical cycles and is heavily impacted by human activities. It exists in different oxidation states in the environment and interacts with various environmental sorbents. Vanadium is essential for certain organisms but can be toxic at high concentrations (Gustafsson, 2019).

Energy Conversion : Nanostructured vanadium oxides, including vanadium(IV) oxide, have been extensively studied for their role in energy conversion. Their applications cover a range of energy sources like chemical energy, solar energy, and heat. This includes use in lithium-ion batteries, fuel cells, photovoltaics, and thermoelectric generation (Liu et al., 2017).

Electrical Properties for Energy Applications : The electrical properties of vanadium oxides are crucial for energy-related applications, including energy storage, conversion, and utilization. The microstructural characteristics of vanadium oxides influence their electronic structure, which is important for constructing energy-related devices such as batteries and smart windows (Wu et al., 2013).

Intelligent Window Coatings : Vanadium(IV) oxide is used for intelligent window coatings. Tungsten-doped vanadium(IV) oxide, for example, shows reduced thermochromic transition temperatures, making it suitable for commercial use in smart windows (Manning et al., 2004).

Thermochromic Properties : Vanadium(IV) oxide's reversible phase transformation properties are being explored for energy-efficient coatings for windows. Adjustments in grain size can impact the transition temperature and thus influence its practical applications (Miller & Wang, 2015).

Self-Cleaning, Energy-Saving Windows : Multifunctional VO2/SiO2/TiO2 coatings have been developed for self-cleaning and energy-saving applications in window panels. These films offer solar modulation and high transparency, important for energy-efficient fenestration (Powell et al., 2016).

安全和危害

Vanadium(IV) oxide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

未来方向

Potential applications of Vanadium(IV) oxide include use in memory devices, phase-change switches, passive radiative cooling applications, such as smart windows and roofs, that cool or warm depending on temperature, aerospace communication systems, and neuromorphic computing . It is also being explored for use in aqueous zinc-ion batteries (AZIBs) due to its high theoretical capacity resulting from its rich oxidation states .

属性

IUPAC Name |

oxygen(2-);vanadium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.V/q2*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSYNUCUMASASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[V+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.940 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadium(iv)oxide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。